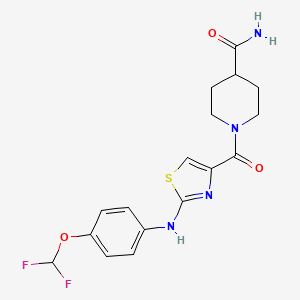

1-(2-((4-(Difluorométhoxy)phényl)amino)thiazole-4-carbonyl)pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

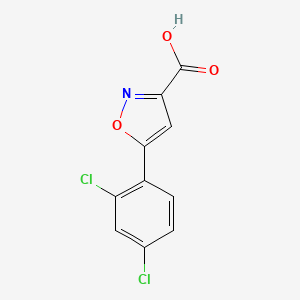

1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O3S and its molecular weight is 396.41. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molécules bioactives multicibles

Les thiazoles, y compris le composé en question, sont des hétérocycles importants qui présentent une large gamme d'activités biologiques, telles que les activités antibactériennes, antifongiques, anti-inflammatoires, antitumorales, antituberculeuses, antidiabétiques, antivirales et antioxydantes . Les substituants à une position particulière du cycle thiazole affectent considérablement les résultats biologiques .

Inhibiteurs de la COX

Les dérivés de thiazole carboxamide ont été étudiés pour leurs propriétés de suppression de la cyclooxygénase (COX) . Les composés synthétisés ont été évalués pour leur sélectivité envers COX-1 et COX-2 à l'aide d'un kit de test d'inhibition de la COX in vitro . Les résultats ont révélé que toutes les molécules synthétisées ont des activités inhibitrices puissantes contre les enzymes COX .

Activité antimicrobienne

Certains dérivés du thiazole ont démontré une activité antibactérienne puissante contre les bactéries Gram-négatives . Ils ont également montré une activité antifongique significative contre Candida albicans et Candida glabrata .

Activité anticancéreuse

Certains dérivés du thiazole ont montré une sélectivité contre le glioblastome et le mélanome dans le test MTT . Parmi ces composés, certains ont démontré une action sélective envers les cellules U251 de glioblastome humain et les cellules WM793 de mélanome humain, par rapport aux cellules leucémiques .

Activité antileishmanienne et antimalarienne

Une étude de simulation moléculaire a été réalisée pour justifier la puissante activité antipromastigote in vitro de certains dérivés du thiazole . Ces composés présentent des schémas d'ajustement souhaitables dans la poche LmPTR1 (site actif) caractérisés par une énergie libre de liaison inférieure .

Développement de médicaments

Le composé « 1-(2-((4-(Difluorométhoxy)phényl)amino)thiazole-4-carbonyl)pipéridine-4-carboxamide » est proposé par Benchchem à des fins de recherche. Cela indique son utilisation potentielle dans le développement de nouveaux médicaments.

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, such as the one , exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity being exhibited. For instance, if the compound is acting as an antibacterial agent, it might inhibit a key enzyme in the bacteria, leading to bacterial death .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific biological activity. For instance, if the compound is acting as an anti-inflammatory agent, it might inhibit the production of pro-inflammatory cytokines . The downstream effects of this could include a reduction in inflammation and associated symptoms.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if the compound is acting as an antitumor agent, it might induce apoptosis in tumor cells . This could lead to a reduction in tumor size and potentially contribute to the treatment of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds. For instance, certain compounds might be more stable and effective at specific temperatures or pH levels .

Propriétés

IUPAC Name |

1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O3S/c18-16(19)26-12-3-1-11(2-4-12)21-17-22-13(9-27-17)15(25)23-7-5-10(6-8-23)14(20)24/h1-4,9-10,16H,5-8H2,(H2,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAQVVAGCGOOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)

![N-(3-methoxyphenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2481909.png)

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2481919.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)